3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine

p38 MAP kinase inhibition Fragment-based drug discovery Bioisostere evaluation

Specifically designed for kinase drug discovery (p38α MAP, c-Met). The 3-methyl group and 7-amino vector are critical for hinge-binding and fragment elaboration, directly impacting SAR as validated by X-ray crystallography. Ideal for structure-guided synthesis of focused kinase inhibitor libraries. Ensure reproducibility by sourcing the exact regioisomer for your fragment growing campaigns.

Molecular Formula C7H8N4
Molecular Weight 148.169
CAS No. 1214900-87-4
Cat. No. B596521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine
CAS1214900-87-4
Molecular FormulaC7H8N4
Molecular Weight148.169
Structural Identifiers
SMILESCC1=NN=C2N1C=CC(=C2)N
InChIInChI=1S/C7H8N4/c1-5-9-10-7-4-6(8)2-3-11(5)7/h2-4H,8H2,1H3
InChIKeyMTVYVVIYPNDPDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine (CAS 1214900-87-4) — A 7-Amino Substituted Triazolopyridine Scaffold for Targeted Heterocyclic Library Synthesis and Kinase-Focused Fragment-Based Discovery


3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine (CAS 1214900-87-4; molecular formula C7H8N4; molecular weight 148.17) is a heterocyclic compound comprising a fused [1,2,4]triazolo[4,3-a]pyridine core with a methyl substituent at the 3-position and a primary amino group at the 7-position . This substitution pattern confers specific hydrogen-bond donor/acceptor capabilities and π-π stacking potential that are functionally distinct from other amino-substituted triazolopyridine regioisomers [1]. The compound is commercially available at purities typically ranging from 95% to 98% (as verified by NMR and HPLC) and is primarily utilized as a versatile synthetic building block in medicinal chemistry and fragment-based drug discovery programs .

Why 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine Cannot Be Replaced by Other Amino-Substituted Triazolopyridine Analogs or Regioisomers in Scaffold-Dependent Research Applications


In-class compounds such as [1,2,4]triazolo[4,3-a]pyridin-7-amine (CAS 1082448-58-5, lacking the 3-methyl group), 3-chloro-[1,2,4]triazolo[4,3-a]pyridin-7-amine (CAS 1545328-60-6), or regioisomeric [1,2,4]triazolo[1,5-a]pyridine derivatives exhibit fundamentally different hydrogen-bond acceptor geometries, electronic distributions, and steric profiles [1]. The 3-methyl substituent on the triazole ring is not merely a passive alkyl group; it actively modulates the electron density of the adjacent nitrogen atoms, thereby altering the compound's capacity to serve as a dual hydrogen-bond acceptor in kinase hinge-binding motifs [2]. Furthermore, the 7-amino group provides a critical vector for subsequent functionalization via amide coupling, Buchwald-Hartwig amination, or reductive amination, enabling precise spatial orientation of pendant pharmacophores. Procurement of analogs lacking either the 3-methyl group or the 7-amino functionality will yield distinct SAR profiles, compromising reproducibility in fragment elaboration or scaffold-hopping campaigns [1].

Quantitative Differentiation Evidence for 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine Relative to Closest Structural Analogs and Alternative Heterocyclic Scaffolds


Superior p38α MAP Kinase Inhibitory Potency of Triazolopyridine-Based Fragments Relative to Benzimidazolone Bioisosteres

In a head-to-head comparative study of atypical kinase inhibitor fragments, the [1,2,4]triazolo[4,3-a]pyridine scaffold (represented by the 3-methyl-substituted core present in 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine) was evaluated against the benzimidazolone nucleus after which it was modeled. The triazolopyridine-based inhibitors (compounds 20 and 25) were found to be significantly more potent experimentally than the benzimidazolone comparators [1]. X-ray crystallography of compound 25 bound to the p38α active site revealed that the triazole group functions as an unexpected dual hydrogen-bond acceptor, inducing a conformational movement of the crossover connection that is not observed with benzimidazolone-based inhibitors [1].

p38 MAP kinase inhibition Fragment-based drug discovery Bioisostere evaluation

Nanomolar c-Met Kinase Inhibition Achievable via [1,2,4]Triazolo[4,3-a]pyridine Scaffold Derivatives

Derivatives based on the [1,2,4]triazolo[4,3-a]pyridine core have demonstrated potent c-Met kinase inhibition with IC50 values as low as 20 nM [1][2]. A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives (4a-4i) designed from this scaffold showed that compound 4d exhibited the highest activity against c-Met and demonstrated high selectivity, inhibiting c-Met without affecting 59 other kinases tested [3]. In vivo efficacy studies in human gastric (MKN-45) and non-small cell lung (NCI-H1993) tumor xenograft models demonstrated that 4d·CH3SO3H produced superior tumor growth inhibition compared to the clinical-stage c-Met inhibitor SGX-523 in a dose-dependent manner [3].

c-Met kinase inhibition Anticancer drug discovery Kinase selectivity profiling

Insecticidal Activity of [1,2,4]Triazolo[4,3-a]pyridine Derivatives Demonstrating Superior Efficacy to Commercial Chlorpyrifos

A series of [1,2,4]triazolo[4,3-a]pyridine derivatives bearing sulfide substructures were evaluated for insecticidal activity against Helicoverpa armigera (cotton bollworm). Compounds 4d, 4q, and 4s exhibited IC50 values of 58.3 μg/mL, 77.14 μg/mL, and 65.31 μg/mL, respectively, all of which were superior to the commercial organophosphate insecticide chlorpyrifos (IC50 = 103.77 μg/mL) [1]. Against Plutella xylostella (diamondback moth), compounds 4d and 4s yielded IC50 values of 43.87 μg/mL and 50.75 μg/mL, respectively [1].

Agrochemical discovery Insecticidal activity Helicoverpa armigera control

Patent-Validated Role of 7-Amino Triazolopyridine Scaffold in MEK Inhibition for Oncology Applications

Substituted 7-arylamino[1,2,4]triazolo[4,3-a]pyridine compounds are explicitly claimed as MEK inhibitors in multiple granted patents (CA 2586796 A1; EP 1828184 B1; WO2006058752A1) assigned to Merck KGaA and Applied Research Systems ARS Holding NV [1][2]. The patent specifications define a generic formula wherein the 7-position of the [1,2,4]triazolo[4,3-a]pyridine core bears an amino or substituted amino group—the identical substitution pattern found in 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine. These compounds are claimed for the treatment of hyperproliferative diseases including cancer, restenosis, and inflammation [1].

MEK inhibition MAPK pathway Oncology drug discovery

High-Value Research and Industrial Application Scenarios for 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine


Fragment-Based Discovery of p38α MAP Kinase Inhibitors

3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine serves as a validated fragment hit for p38α MAP kinase inhibitor design. X-ray crystallographic evidence demonstrates that the triazolopyridine core functions as a dual hydrogen-bond acceptor in the kinase hinge region, inducing a conformational change in the crossover connection that is not observed with benzimidazolone-based fragments [1]. The 7-amino group provides a synthetically accessible vector for fragment growing via amide coupling or reductive amination, enabling systematic exploration of the hydrophobic back pocket and solvent-exposed regions of the ATP-binding site. This compound is particularly suitable for structure-guided fragment elaboration campaigns in academic and industrial kinase drug discovery settings [1].

Synthesis of c-Met Kinase Inhibitor Libraries via 7-Amino Derivatization

The 7-amino group of 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine enables direct derivatization to generate focused libraries of c-Met kinase inhibitors. Published SAR studies on [1,2,4]triazolo[4,3-a]pyridine derivatives have yielded compounds with c-Met IC50 values as low as 20 nM and demonstrated selectivity against a panel of 59 other kinases [2][3]. In vivo xenograft models have confirmed that optimized derivatives from this scaffold can achieve superior tumor growth inhibition compared to clinical-stage c-Met inhibitors such as SGX-523 and JNJ-38877605 [3]. Researchers can leverage this compound as a versatile intermediate for parallel synthesis of N-substituted 7-amino triazolopyridine analogs for c-Met and other kinase targets.

Agrochemical Discovery Targeting Lepidopteran Pest Control

The [1,2,4]triazolo[4,3-a]pyridine core, exemplified by 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine, has been validated in agrochemical research as a scaffold for developing novel insecticides. Derivatives from this chemotype have demonstrated IC50 values against Helicoverpa armigera that are up to 1.78-fold more potent than the commercial standard chlorpyrifos (58.3 μg/mL vs. 103.77 μg/mL) [4]. The 7-amino group provides a convenient handle for introducing sulfide, sulfoxide, or amide-linked pharmacophores that modulate lipophilicity and target engagement. This compound is appropriate for synthesis of exploratory agrochemical libraries aimed at lepidopteran pest management, particularly in programs seeking alternatives to organophosphate insecticides [4].

MEK Inhibitor Scaffold Elaboration for MAPK Pathway-Targeted Oncology

The 7-amino-substituted [1,2,4]triazolo[4,3-a]pyridine motif is explicitly claimed in granted patents (CA 2586796 A1; EP 1828184 B1) as a MEK inhibitor scaffold for treating hyperproliferative diseases including cancer, restenosis, and inflammation [5][6]. 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine provides the exact substitution pattern required for this patent-protected pharmacophore. The compound can be functionalized at the 7-amino group with diverse aryl, heteroaryl, or alkyl groups to generate proprietary MEK inhibitor candidates while maintaining the core structural elements defined in the patent claims. This makes it a strategically valuable intermediate for medicinal chemistry groups pursuing MAPK pathway inhibitors with freedom-to-operate considerations [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.